

Efficacy Against Characterized Resistance Mutations

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Compound Focus: Repotrectinib

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Resistance Mutation	Prior TKI Context	Reported Clinical Outcome (Tumor Response)	Evidence Type
ROS1 G2032R [1] [2] [3]	1 prior ROS1 TKI (often crizotinib)	59% Objective Response Rate (ORR) (10 of 17 patients) [1] [3]	Clinical Trial Cohort (TRIDENT-1)
ROS1 D2033N [4]	Post-crizotinib progression	Marked tumor reduction; resolution of lymphangitic carcinomatosis [4]	Published Case Report
ROS1 F2004V [5]	Post-entrectinib and crizotinib	Disease response with complete response at one site; short duration due to tumor heterogeneity [5]	Published Case Report
NTRK3 G623R (solvent-front) & F617I (gatekeeper) [6]	Post-larotrectinib and selitrectinib	60% tumor shrinkage at 4 months; marked clinical improvement [6]	Published Case Report

Experimental Protocols for Investigating Resistance

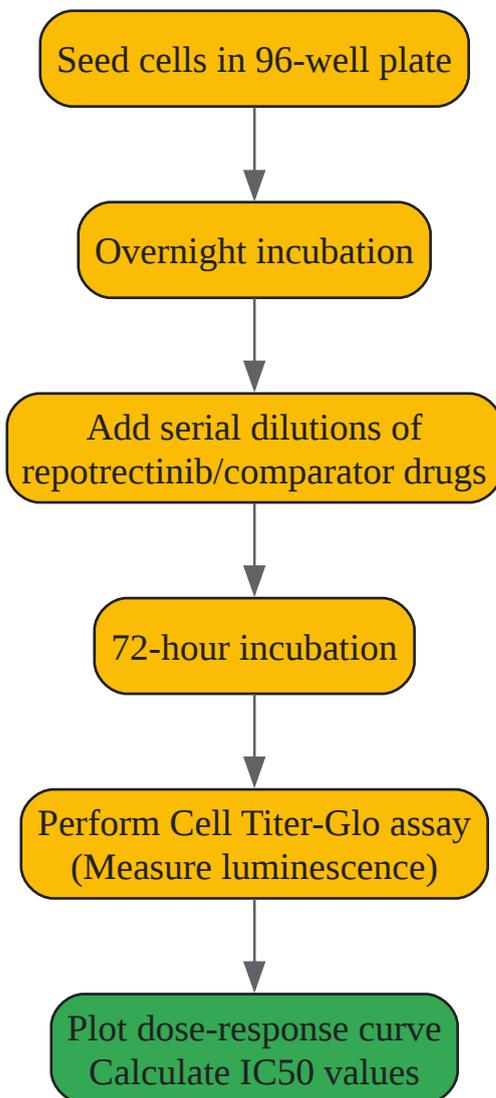
Here are detailed methodologies for key experiments used to establish **repotrectinib**'s activity in preclinical models.

Protocol 1: Cell-Based Viability and Proliferation Assays

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of **repotrectinib** against various mutations [7].

- **1. Cell Seeding:** Seed 2,500–3,000 ROS1 or NTRK fusion-positive cells (e.g., patient-derived cell lines like YU1078 for CD74-ROS1) into 96-well plates in growth media and incubate overnight at 37°C [7].
- **2. Drug Treatment:** Treat cells with serially diluted **repotrectinib**, comparator TKIs (e.g., crizotinib, entrectinib, lorlatinib), and controls. Include concentrations covering a range from well below to above the expected IC50 [7].
- **3. Incubation:** Incubate the plates at 37°C for 72 hours to allow for drug response [7].
- **4. Viability Measurement:**
 - Perform Cell Titer-Glo assay per manufacturer's protocol to quantify ATP, a marker of metabolically active cells [7].
 - Measure luminescence to determine cell viability at each drug concentration.
- **5. Data Analysis:**
 - Plot dose-response curves using software like GraphPad Prism.
 - Calculate IC50 values using non-linear regression analysis of the curve [7].
- **6. Colony Formation (Optional):** For longer-term inhibition assessment, seed cells in 6-well plates and treat with drug-containing media, replaced every three days. After 14 days, fix plates (4% PFA) and stain with crystal violet to visualize and count colonies [7].

The following diagram illustrates the workflow for this cell-based assay:



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Protocol 2: In Vivo Mouse Xenograft Models

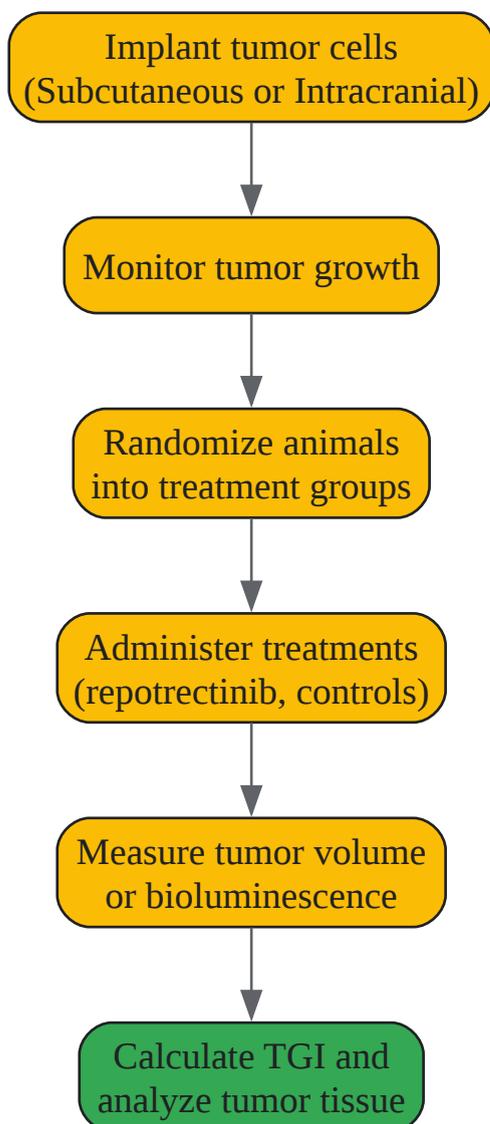
This protocol evaluates the anti-tumor activity of **repotrectinib** in live animal models, including those with intracranial tumors [7].

- **1. Model Generation:**

- **Subcutaneous:** Implant 5×10^6 ROS1/NTRK fusion-positive cells (suspended in 100 μ L) subcutaneously into the flanks of immunodeficient mice (e.g., nu/nu) [7].
- **Intracranial (CNS Metastasis):** Anesthetize mice and immobilize in a stereotactic apparatus. Drill a small burr hole in the skull and implant 5×10^5 luciferase-tagged cancer cells in 5 μ L PBS into the right frontal lobe [7].

- **2. Group Randomization:** Once tumor volumes reach 150–200 mm³, randomly divide animals into treatment groups (N=5 per group) [7].
- **3. Dosing Regimen:**
 - Administer **reprotrectinib** (e.g., 15 mg/kg, twice daily) via oral gavage.
 - Include control groups (vehicle) and comparator TKI groups (e.g., crizotinib 50 mg/kg once daily) [7].
- **4. Tumor Monitoring:**
 - Measure subcutaneous tumor volumes 2-3 times weekly with electronic calipers. Calculate volume as $0.5 \times \text{length} \times \text{width}^2$ [7].
 - For intracranial models, monitor tumor growth via bioluminescence imaging if luciferase-tagged cells are used.
- **5. Endpoint Analysis:**
 - Calculate percentage change in tumor volume: $(V_t - V_0)/V_0 \times 100$.
 - Calculate Tumor Growth Inhibition (TGI).
 - Euthanize mice at the experiment endpoint and process tumors for further analysis (e.g., immunoblotting) [7].

The workflow for establishing and using these in vivo models is as follows:

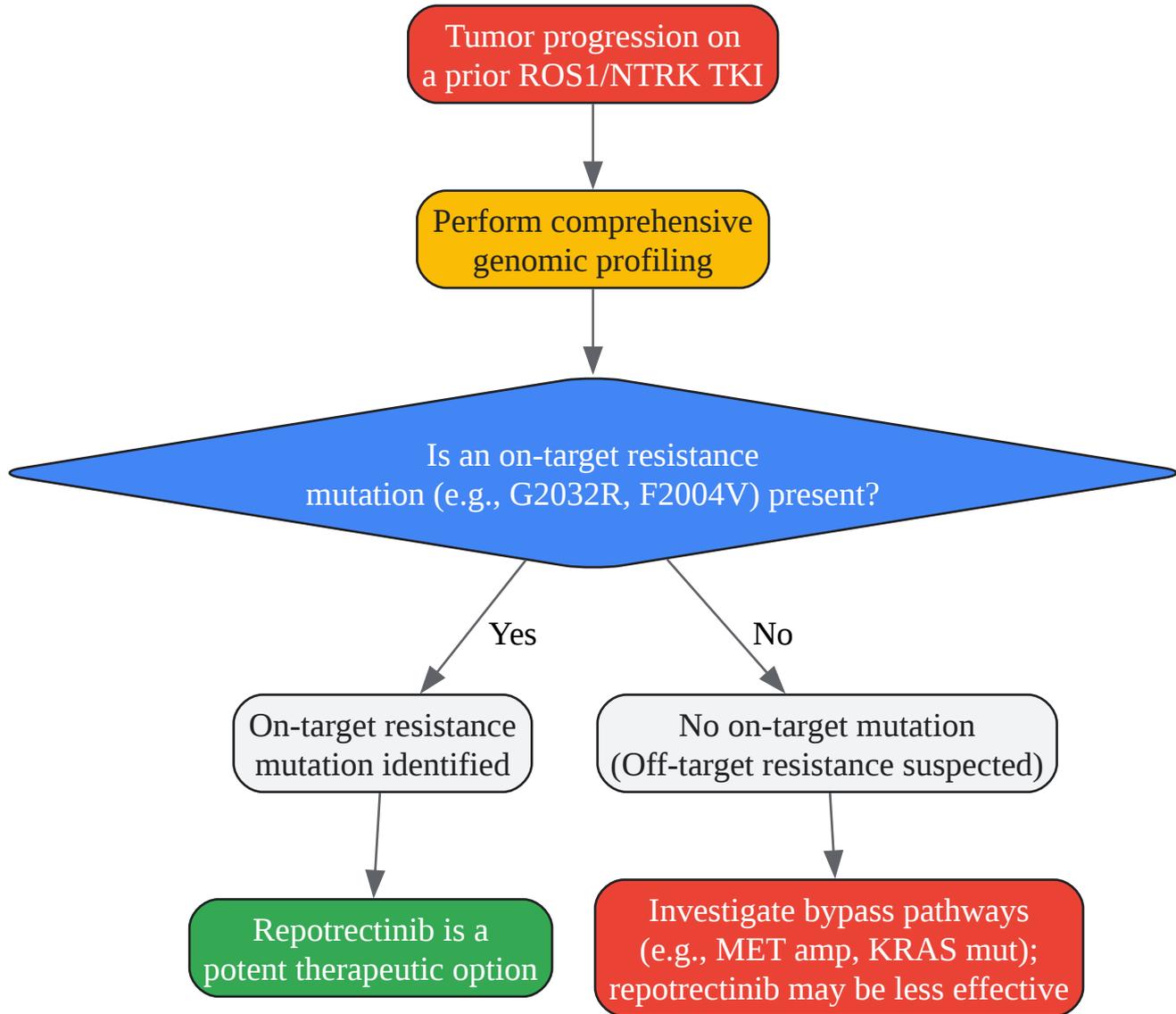


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Structural Insights and Resistance Testing Logic

Repotrectinib's ability to overcome resistance stems from its compact, macrocyclic structure, which allows it to bind tightly to the kinase ATP-binding pocket without steric clashes caused by common solvent-front mutations like G2032R [7] [8]. This compact design is more potent against solvent-front, gatekeeper, and compound mutations than earlier-generation TKIs or even other next-generation inhibitors like selitrectinib [6] [8].

The following diagram outlines the decision logic for testing **repotrectinib** in a resistant tumor, based on the mechanisms discussed in the search results.



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Frequently Asked Questions for Researchers

Q: What are the primary limitations of current data for guiding the clinical use of **repotrectinib?** **A:** The primary evidence comes from single-arm trials and case reports, lacking head-to-head randomized comparisons with other next-generation TKIs [3]. Tumor heterogeneity is a major challenge, as resistance

mechanisms can vary between lesions, leading to mixed responses and eventual relapse, as seen with the F2004V mutation [5].

Q: How should dose-limiting dizziness be managed in a preclinical model or clinical setting? A: Dizziness is related to the drug's TRK inhibition. In clinical practice, a ramp-up dosing strategy is used (e.g., 160 mg once daily for 14 days before increasing to twice daily) to improve tolerability [9]. For persistent dizziness, dose interruption, reduction, and supportive care (e.g., midodrine) have been successfully used [4].

Q: Does repotrectinib have efficacy in NTRK-driven cancers resistant to other TKIs? A: Yes. Case reports show responses to **repotrectinib** in tumors with NTRK3 solvent-front (G623R) and gatekeeper (F617I) mutations that progressed on both larotrectinib and selitrectinib, another next-generation TKI [6]. This is attributed to **repotrectinib**'s distinct macrocyclic structure and higher potency against these mutations [6] [8].

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